3',3'-dimethyl-8-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole]
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Overview
Description
3',3'-dimethyl-8-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole] (DNPI) is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
3',3'-dimethyl-8-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole] has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 3',3'-dimethyl-8-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole] has shown promising results as an anti-cancer agent, with studies showing its ability to induce apoptosis in cancer cells. In agriculture, 3',3'-dimethyl-8-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole] has been studied for its potential use as a herbicide. In material science, 3',3'-dimethyl-8-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole] has been studied for its potential use in the development of new materials such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3',3'-dimethyl-8-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole] is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase pathway. 3',3'-dimethyl-8-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole] has also been shown to inhibit the growth of cancer cells by regulating the expression of various genes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
3',3'-dimethyl-8-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole] has been shown to have various biochemical and physiological effects. In cancer cells, 3',3'-dimethyl-8-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole] induces apoptosis and inhibits cell growth. 3',3'-dimethyl-8-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole] has also been shown to have anti-inflammatory effects in animal models. In addition, 3',3'-dimethyl-8-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole] has been shown to have antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 3',3'-dimethyl-8-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole] in lab experiments is its synthetic nature, which allows for easy and consistent production. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of 3',3'-dimethyl-8-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole]. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in treating various types of cancer. Another area of interest is its potential use in agriculture as a herbicide. Finally, 3',3'-dimethyl-8-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole]'s potential use in the development of new materials such as OLEDs warrants further investigation.
Synthesis Methods
The synthesis of 3',3'-dimethyl-8-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole] involves the reaction of 2-amino-4-nitrophenol with 3-methyl-2-butanone in the presence of p-toluenesulfonic acid. The resulting compound is then reacted with indole-2-carboxaldehyde and 1,3-cyclohexanedione to form 3',3'-dimethyl-8-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole].
properties
IUPAC Name |
3',3'-dimethyl-8-nitro-1'-phenylspiro[chromene-2,2'-indole] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-23(2)19-12-6-7-13-20(19)25(18-10-4-3-5-11-18)24(23)16-15-17-9-8-14-21(26(27)28)22(17)29-24/h3-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMZEEBSMVLNLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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